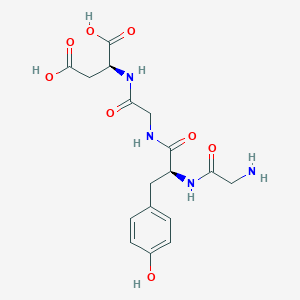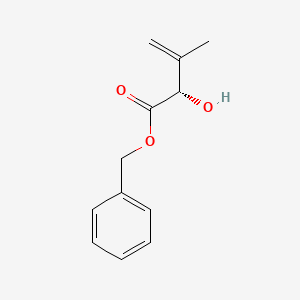
1-(Oxepin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxepin-2-yl)ethan-1-one is a chemical compound characterized by the presence of an oxepin ring, which is a seven-membered heterocyclic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxepin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of salicylaldehyde with fluorobenzaldehyde under microwave-assisted conditions to form diaryl ethers. These ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran to yield the oxepin framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxepin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxepinone derivatives, alcohols, and various substituted oxepin compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Oxepin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Oxepin-2-yl)ethan-1-one involves its interaction with various molecular targets. For instance, oxepinone derivatives have been shown to inhibit specific enzymes, such as flavin-monooxygenases, by forming stable complexes with the enzyme’s active site . This interaction can disrupt normal enzymatic activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Thiophen-2-yl)ethan-1-one: Similar in structure but contains a sulfur atom instead of oxygen.
1-(Benzofuran-2-yl)ethan-1-one: Contains a fused benzene ring with oxygen.
1-(Pyrrol-2-yl)ethan-1-one: Contains a five-membered ring with nitrogen.
Uniqueness
1-(Oxepin-2-yl)ethan-1-one is unique due to its seven-membered oxepin ring, which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs
Propiedades
Número CAS |
832110-85-7 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-(oxepin-2-yl)ethanone |
InChI |
InChI=1S/C8H8O2/c1-7(9)8-5-3-2-4-6-10-8/h2-6H,1H3 |
Clave InChI |
XVMLZCMHRNASLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)


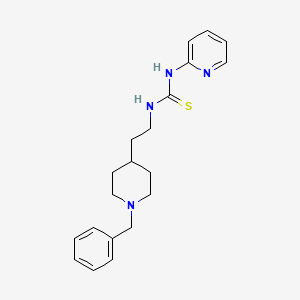

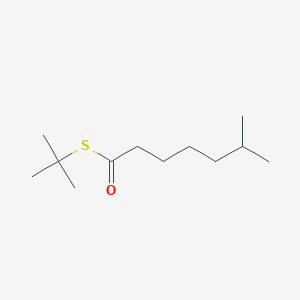
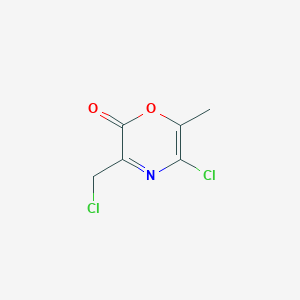

![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
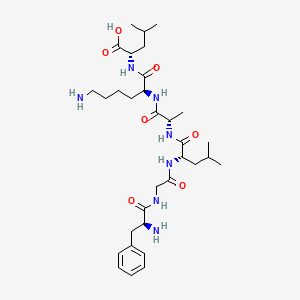
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)

